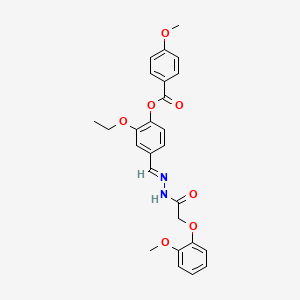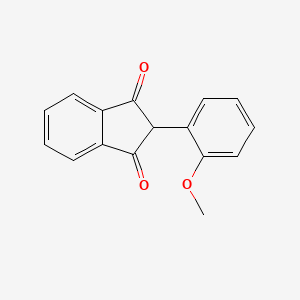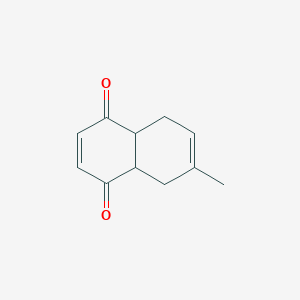
3-(2-(2,4-Dichlorobenzoyl)carbohydrazonoyl)phenyl 2,4-dichlorobenzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(2-(2,4-Dichlorobenzoyl)carbohydrazonoyl)phenyl 2,4-dichlorobenzoate is a complex organic compound characterized by the presence of multiple dichlorobenzoyl groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-(2,4-Dichlorobenzoyl)carbohydrazonoyl)phenyl 2,4-dichlorobenzoate typically involves the reaction of 2,4-dichlorobenzoyl chloride with carbohydrazide, followed by further reaction with 2,4-dichlorobenzoic acid. The reaction conditions often include the use of solvents such as dimethylformamide (DMF) and catalysts to facilitate the reaction .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimization for large-scale production. This may include the use of continuous flow reactors and advanced purification techniques to ensure high yield and purity.
化学反応の分析
Types of Reactions
3-(2-(2,4-Dichlorobenzoyl)carbohydrazonoyl)phenyl 2,4-dichlorobenzoate can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate.
Reduction: Reduction reactions may involve reagents like sodium borohydride.
Substitution: Halogen substitution reactions can occur in the presence of nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and the use of solvents like DMF .
Major Products
The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can result in the replacement of halogen atoms with other functional groups.
科学的研究の応用
3-(2-(2,4-Dichlorobenzoyl)carbohydrazonoyl)phenyl 2,4-dichlorobenzoate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: The compound’s potential biological activity makes it a candidate for studies in pharmacology and toxicology.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as an antimicrobial or anticancer agent.
Industry: It may be used in the development of new materials with specific chemical properties
作用機序
The mechanism of action of 3-(2-(2,4-Dichlorobenzoyl)carbohydrazonoyl)phenyl 2,4-dichlorobenzoate involves its interaction with specific molecular targets. These interactions can lead to the inhibition of certain enzymes or the disruption of cellular processes. The exact pathways and targets are still under investigation, but they likely involve the compound’s ability to interfere with protein function and cellular signaling .
類似化合物との比較
Similar Compounds
- 3-(2-(4-Chlorobenzoyl)carbohydrazonoyl)phenyl 4-chlorobenzoate
- 4-(2-(3,4-Dichlorobenzoyl)carbohydrazonoyl)phenyl 2,4-dichlorobenzoate
- 2-(2-(2,4-Dichlorobenzoyl)carbohydrazonoyl)phenyl 4-chlorobenzoate
Uniqueness
3-(2-(2,4-Dichlorobenzoyl)carbohydrazonoyl)phenyl 2,4-dichlorobenzoate is unique due to its specific arrangement of dichlorobenzoyl groups, which may confer distinct chemical and biological properties. This uniqueness can be leveraged in various applications, making it a valuable compound for further research and development .
特性
CAS番号 |
765296-82-0 |
|---|---|
分子式 |
C21H12Cl4N2O3 |
分子量 |
482.1 g/mol |
IUPAC名 |
[3-[(E)-[(2,4-dichlorobenzoyl)hydrazinylidene]methyl]phenyl] 2,4-dichlorobenzoate |
InChI |
InChI=1S/C21H12Cl4N2O3/c22-13-4-6-16(18(24)9-13)20(28)27-26-11-12-2-1-3-15(8-12)30-21(29)17-7-5-14(23)10-19(17)25/h1-11H,(H,27,28)/b26-11+ |
InChIキー |
HXURKXNMQAILFC-KBKYJPHKSA-N |
異性体SMILES |
C1=CC(=CC(=C1)OC(=O)C2=C(C=C(C=C2)Cl)Cl)/C=N/NC(=O)C3=C(C=C(C=C3)Cl)Cl |
正規SMILES |
C1=CC(=CC(=C1)OC(=O)C2=C(C=C(C=C2)Cl)Cl)C=NNC(=O)C3=C(C=C(C=C3)Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5-(2,4-Dichlorophenyl)-4-{[(E)-(2,3-dimethoxyphenyl)methylidene]amino}-4H-1,2,4-triazol-3-YL hydrosulfide](/img/structure/B12000490.png)


![1H-Benzimidazole, 2-[5-bromo-2-(2-methylpropoxy)phenyl]-](/img/structure/B12000506.png)
![2-Butyl-3-methyl-1-[4-(2-phenylethyl)piperazin-1-yl]pyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B12000512.png)
![{[(Pyridin-2-yl)carbamothioyl]sulfanyl}acetic acid](/img/structure/B12000525.png)


![2,3-dihydro-4H-benzo[h]chromen-4-one](/img/structure/B12000560.png)

![4-amino-3-[(E)-phenyldiazenyl]-1-naphthalenesulfonic acid](/img/structure/B12000565.png)

![N'-[(E)-(3,5-dibromo-4-methoxyphenyl)methylidene]-2-(3-methylphenoxy)acetohydrazide](/img/structure/B12000570.png)

